molecular formula C20H21N3O2 B11311748 N-(1-benzyl-1H-pyrazol-5-yl)-3-propoxybenzamide

N-(1-benzyl-1H-pyrazol-5-yl)-3-propoxybenzamide

Cat. No.: B11311748
M. Wt: 335.4 g/mol
InChI Key: IAFWIHAVRMNBMC-UHFFFAOYSA-N
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Description

N-(1-benzyl-1H-pyrazol-5-yl)-3-propoxybenzamide: is a chemical compound that belongs to the class of benzamides It is characterized by the presence of a benzyl group attached to a pyrazole ring, which is further connected to a propoxybenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(1-benzyl-1H-pyrazol-5-yl)-3-propoxybenzamide typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by the reaction of hydrazine with a 1,3-diketone under acidic conditions.

    Benzylation: The pyrazole ring is then benzylated using benzyl chloride in the presence of a base such as potassium carbonate.

    Amidation: The benzylated pyrazole is reacted with 3-propoxybenzoyl chloride in the presence of a base like triethylamine to form the final product, this compound.

Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N-(1-benzyl-1H-pyrazol-5-yl)-3-propoxybenzamide can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzaldehyde derivatives.

    Reduction: The compound can be reduced at the amide bond to form corresponding amines.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophiles such as alkoxides or amines can be used in the presence of a suitable base.

Major Products:

    Oxidation: Benzaldehyde derivatives.

    Reduction: Corresponding amines.

    Substitution: Various substituted benzyl derivatives.

Scientific Research Applications

Chemistry: N-(1-benzyl-1H-pyrazol-5-yl)-3-propoxybenzamide is used as a building block in the synthesis of more complex molecules. It is also studied for its potential as a ligand in coordination chemistry.

Biology: In biological research, this compound is investigated for its potential as an enzyme inhibitor. It may interact with specific enzymes, thereby modulating their activity.

Medicine: The compound is explored for its potential therapeutic applications, particularly in the development of anti-inflammatory and anticancer agents.

Industry: In the industrial sector, this compound is used in the synthesis of advanced materials, including polymers and nanomaterials.

Mechanism of Action

The mechanism of action of N-(1-benzyl-1H-pyrazol-5-yl)-3-propoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyl group and the pyrazole ring play crucial roles in binding to these targets, leading to modulation of their activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison: N-(1-benzyl-1H-pyrazol-5-yl)-3-propoxybenzamide is unique due to the presence of the propoxy group, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different binding affinities and selectivities for molecular targets, making it a valuable compound for specific applications.

Properties

Molecular Formula

C20H21N3O2

Molecular Weight

335.4 g/mol

IUPAC Name

N-(2-benzylpyrazol-3-yl)-3-propoxybenzamide

InChI

InChI=1S/C20H21N3O2/c1-2-13-25-18-10-6-9-17(14-18)20(24)22-19-11-12-21-23(19)15-16-7-4-3-5-8-16/h3-12,14H,2,13,15H2,1H3,(H,22,24)

InChI Key

IAFWIHAVRMNBMC-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=CC=CC(=C1)C(=O)NC2=CC=NN2CC3=CC=CC=C3

Origin of Product

United States

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